REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:13]=[C:14]([Br:16])[CH:15]=1)[C:5]([C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)=O.O.NN>C(O)CO>[Br:1][C:2]1[CH:3]=[C:4]([CH:13]=[C:14]([Br:16])[CH:15]=1)[CH2:5][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1 |f:1.2|
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Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)C=2C=NC=CC2)C=C(C1)Br
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Name
|
|
Quantity
|
13.9 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
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Control Type
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UNSPECIFIED
|
Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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under reflux for 45 minutes
|
Duration
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45 min
|
Type
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DISTILLATION
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Details
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The volatile material was distilled off until the internal temperature
|
Type
|
CUSTOM
|
Details
|
reached 180° C
|
Type
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ADDITION
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Details
|
Potassium hydroxide (7.80 g) was added
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Type
|
TEMPERATURE
|
Details
|
the resulting solution was heated
|
Type
|
TEMPERATURE
|
Details
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under reflux for 30 minutes
|
Duration
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30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
poured into water
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted several times with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation under vacuum
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
CUSTOM
|
Details
|
the title compound (16.38 g), m.p. 70°-72° C. (after crystallisation from ethyl acetate-hexane)
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Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(CC=2C=NC=CC2)C=C(C1)Br
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |